![molecular formula C24H18N2O2 B1667518 1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 376382-11-5](/img/structure/B1667518.png)
1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Overview
Description
“1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione” is a complex organic compound. It’s a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions. For instance, a method has been devised to synthesize 1-(phenylsulfanyl/phenoxy)-3H-naphtho[1,2,3-de]quinoline-2,7-dione analogs in high yield for the first time by condensation of 2-bromo-N-(9,10-dixo-dihydro-anthracen-1-yl)-acetamide with benzenethiol/phenol using potassium carbonate .Molecular Structure Analysis
Quinoline, the parent structure of the compound , has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline, the base structure of the compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . It has a molecular formula of C9H7N .Scientific Research Applications
Insulin Expression Inducer
BRD7389 has been shown to induce β-cell-like morphology in cultured murine pancreatic α-cell αTC1 and stimulate the expression of insulin mRNA (by 50-fold; 0.85 µM for 5 d) and protein (by 1.5-fold; 3.4 µM for 5 d), as well as other β-cell mRNAs, including Iapp, Npy, Pdx1, and Pax4, in αTC1 cultures .
Ribosomal S6 Kinase Inhibitor
BRD7389 is a ribosomal S6 kinase (RSK) inhibitor. It has IC 50 values of 1.2, 1.5, and 2.4 μM for RSK3, RSK1, and RSK2 respectively .
Upregulation of β-cell Markers
BRD7389 treatment of cells resulted in a dose-dependent increase in Ins2 mRNA and a number of β-cell markers .
Inhibition of Cell Proliferation in Colon Cancer Cells
BRD7389 inhibited RSK activity and blocked cell proliferation in colon cancer cells stimulated by muscarinic acetylcholine receptor activation .
Potential Treatment for Drug-Resistant Melanoma
BRD7389 and the unrelated RSK inhibitor BI-D1870 inhibited protein synthesis and cell proliferation in multiple dual-resistant melanoma patient-derived cells, suggesting a possible strategy in the treatment of drug-resistant melanoma .
Detection of Insulin Protein Production
The inhibitor BRD7389 was originally isolated by screening a set of small molecules for detection of insulin protein production in a murine pancreatic α-cell line .
Future Directions
The unique biological activity of quinoline derivatives has made these compounds privileged targets in recent medicinal studies . Therefore, further investigation into the synthesis and biological activities of “1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione” and similar compounds could yield promising results.
properties
IUPAC Name |
16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASCINRGTHLHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360120 | |
Record name | BAS 05532738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
CAS RN |
376382-11-5 | |
Record name | BAS 05532738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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